Qha5xla4SA
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
FHD-286 is a highly potent, selective, allosteric, and orally available small-molecule inhibitor of the ATPase components of the BRG1 and BRM proteins, which are part of the BRG1/Brahma-associated factor (BAF) complex. This complex is a key regulator of the chromatin landscape, controlling gene transcription by modulating chromatin accessibility. FHD-286 is being developed for the treatment of transcription factor-driven cancers, including relapsed/refractory acute myeloid leukemia (AML) and metastatic uveal melanoma .
準備方法
Synthetic Routes and Reaction Conditions
The specific synthetic routes and reaction conditions for FHD-286 are proprietary and have not been disclosed in the public domain. it is known that FHD-286 is synthesized as a small-molecule inhibitor targeting the ATPase activity of BRG1 and BRM .
Industrial Production Methods
Details regarding the industrial production methods of FHD-286 are also proprietary. Typically, the production of such compounds involves multi-step organic synthesis, purification, and characterization processes to ensure the compound’s potency and selectivity .
化学反応の分析
Types of Reactions
FHD-286 primarily undergoes interactions with its target proteins, BRG1 and BRM, rather than traditional chemical reactions like oxidation, reduction, or substitution. The compound’s activity is based on its ability to inhibit the ATPase activity of these proteins .
Common Reagents and Conditions
The common reagents and conditions used in the synthesis and application of FHD-286 are not publicly disclosed. it is known that the compound is administered orally and is bioavailable, indicating that it is stable under physiological conditions .
Major Products Formed
The major products formed from the interaction of FHD-286 with its target proteins are the inhibited forms of BRG1 and BRM, leading to altered chromatin accessibility and transcriptional regulation .
科学的研究の応用
FHD-286 has shown significant potential in various scientific research applications, particularly in the fields of oncology and epigenetics. Some of its key applications include:
Cancer Treatment: FHD-286 is being developed for the treatment of transcription factor-driven cancers, including relapsed/refractory AML and metastatic uveal melanoma. .
Epigenetic Research: By inhibiting the ATPase activity of BRG1 and BRM, FHD-286 affects the chromatin landscape, making it a valuable tool for studying the role of chromatin remodeling in gene regulation and cellular differentiation
Drug Development: FHD-286 serves as a lead compound for developing new therapies targeting the BAF complex and other chromatin remodeling complexes involved in various diseases
作用機序
FHD-286 exerts its effects by selectively inhibiting the ATPase activity of the BRG1 and BRM proteins, which are the catalytic engines of the BAF complex. By inhibiting these proteins, FHD-286 disrupts the chromatin remodeling activity of the BAF complex, leading to changes in chromatin accessibility and transcriptional regulation. This results in the inhibition of cancer cell growth and the induction of differentiation in AML cells .
類似化合物との比較
FHD-286 is unique in its selective inhibition of both BRG1 and BRM ATPase activity. Similar compounds targeting the BAF complex include:
BRD-K98645985: Another inhibitor targeting the ATPase activity of BRG1 and BRM, but with different selectivity and potency profiles
SMARCA4/2 Inhibitors: Compounds targeting the SMARCA4 and SMARCA2 proteins, which are also part of the BAF complex, but may have different mechanisms of action and therapeutic applications
FHD-286 stands out due to its potent and selective inhibition of BRG1 and BRM, making it a promising candidate for treating transcription factor-driven cancers .
特性
CAS番号 |
2671128-05-3 |
---|---|
分子式 |
C24H30N6O6S2 |
分子量 |
562.7 g/mol |
IUPAC名 |
N-[(2S)-1-[[4-[6-[(2R,6S)-2,6-dimethylmorpholin-4-yl]pyridin-2-yl]-1,3-thiazol-2-yl]amino]-3-methoxy-1-oxopropan-2-yl]-1-methylsulfonylpyrrole-3-carboxamide |
InChI |
InChI=1S/C24H30N6O6S2/c1-15-10-29(11-16(2)36-15)21-7-5-6-18(25-21)20-14-37-24(27-20)28-23(32)19(13-35-3)26-22(31)17-8-9-30(12-17)38(4,33)34/h5-9,12,14-16,19H,10-11,13H2,1-4H3,(H,26,31)(H,27,28,32)/t15-,16+,19-/m0/s1 |
InChIキー |
JBLQNFBXKOAIHG-FCEWJHQRSA-N |
異性体SMILES |
C[C@@H]1CN(C[C@@H](O1)C)C2=CC=CC(=N2)C3=CSC(=N3)NC(=O)[C@H](COC)NC(=O)C4=CN(C=C4)S(=O)(=O)C |
正規SMILES |
CC1CN(CC(O1)C)C2=CC=CC(=N2)C3=CSC(=N3)NC(=O)C(COC)NC(=O)C4=CN(C=C4)S(=O)(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。